![molecular formula C22H20N4O3 B2588595 1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide CAS No. 2034207-48-0](/img/structure/B2588595.png)
1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes a benzoxazole ring, a furan ring, a pyridine ring, and a pyrrolidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The benzoxazole, furan, and pyridine rings are aromatic, which could contribute to the stability of the molecule. The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzoxazole, furan, and pyridine rings could potentially undergo electrophilic aromatic substitution reactions. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used. The compound could potentially form hydrogen bonds due to the presence of the pyrrolidine ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound 1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide, due to its complex structure involving benzo[d]oxazol, furan, and pyrrolidine moieties, may be synthesized through methods similar to those described for related heterocyclic compounds. For instance, synthesis involving the reaction of starting compounds with chloromethyloxirane, leading to oxirane ring opening by heterocyclic amines, could be a potential method as seen in the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives (Krutošíková et al., 2001). The functionalization reactions involving aromatic heterocyclic aldehydes, leading to the formation of Schiff bases and subsequent heterocyclic systems, could also be relevant for the synthesis or modification of this compound (Jirjees, 2022).
Heterocyclic Chemistry and Compound Transformations
The compound's structure, featuring heterocyclic elements like benzo[d]oxazol, furan, and pyrrolidine, suggests its potential involvement in the study of aromatic heterocyclic chemistry. This field encompasses the synthesis, reactions, and applications of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Davies, 1992). Transformations of furan-containing compounds into other heterocyclic systems, such as pyrrolinotriazine and oxazolopyrimidine derivatives, highlight the versatility and reactivity of such structures, which could be relevant for the compound (Abou-Elmagd & Hashem, 2012).
Potential Applications in Drug Design and Molecular Studies
Given the structural complexity and presence of multiple heterocyclic frameworks within 1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide, it may find applications in drug design and molecular studies. Compounds with similar heterocyclic components have been investigated for their potential biological activities and applications in developing new therapeutic agents. For instance, the study and design of new derivatives with heterocyclic structures have been crucial in identifying compounds with desirable pharmacological properties (Farag et al., 2011).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s also important to dispose of this compound properly to minimize environmental impact.
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other molecules and its potential applications in fields such as medicinal chemistry or material science.
Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21(24-14-15-6-3-11-23-20(15)19-10-5-13-28-19)17-8-4-12-26(17)22-25-16-7-1-2-9-18(16)29-22/h1-3,5-7,9-11,13,17H,4,8,12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVLFKGFQDIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

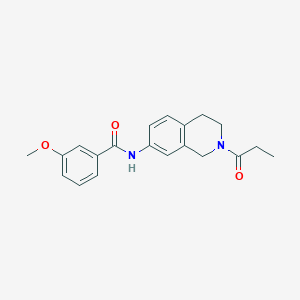
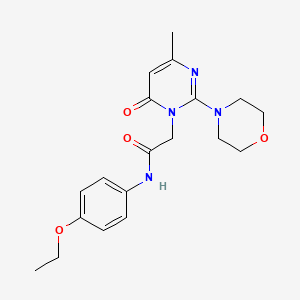
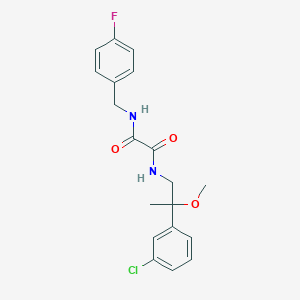
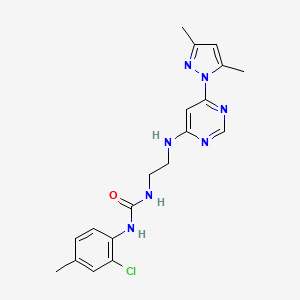
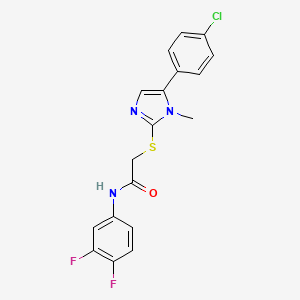
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
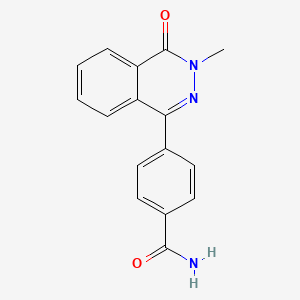
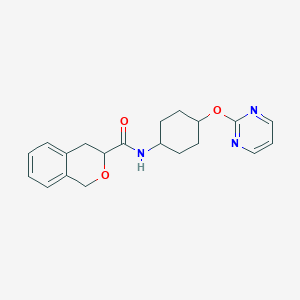

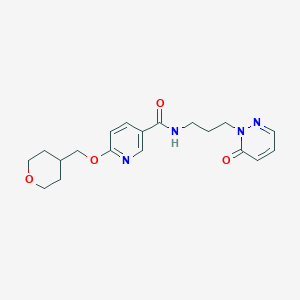
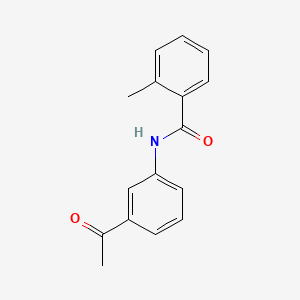

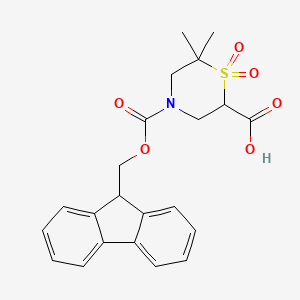
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)